molecular formula C8H9ClN4S B12550012 N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide CAS No. 666722-96-9

N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide

Cat. No.: B12550012
CAS No.: 666722-96-9
M. Wt: 228.70 g/mol
InChI Key: ARVWPZKFMYKZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group attached to a methylidene hydrazinecarbothiohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and thiosemicarbazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N’-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal applications, where it disrupts the normal functioning of microbial cells.

Comparison with Similar Compounds

N’-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide can be compared with other similar compounds, such as:

  • N’-[(2-Chlorophenyl)methylidene]hydrazinecarbohydrazide
  • N’-[(2-Chlorophenyl)methylidene]hydrazinecarbohydrazone
  • N’-[(2-Chlorophenyl)methylidene]hydrazinecarbohydrazide

These compounds share structural similarities but differ in their specific functional groups and reactivity. N’-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide is unique due to the presence of the thiohydrazide moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

666722-96-9

Molecular Formula

C8H9ClN4S

Molecular Weight

228.70 g/mol

IUPAC Name

1-amino-3-[(2-chlorophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H9ClN4S/c9-7-4-2-1-3-6(7)5-11-13-8(14)12-10/h1-5H,10H2,(H2,12,13,14)

InChI Key

ARVWPZKFMYKZNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)NN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.